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Compound of Interest

Compound Name: 3,4-Dihydro-1H-quinoxalin-2-one

Cat. No.: B1295600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-quinoxalin-2-one,

a heterocyclic compound of significant interest in medicinal chemistry. This document details its

chemical identity, structure, synthesis, and known biological activities, presenting data in a

clear and accessible format for researchers and drug development professionals.

Core Chemical Information
Chemical Structure:

CAS Number: 59564-59-9

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol
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IUPAC Name: 3,4-dihydro-1H-quinoxalin-2-one

Synonyms: 1,2,3,4-Tetrahydroquinoxalin-2-one, 3,4-Dihydro-2(1H)-quinoxalinone

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 3,4-Dihydro-1H-
quinoxalin-2-one is presented below. This information is crucial for its identification and

characterization in a laboratory setting.

Property Value Reference

Appearance White crystal or fine powder [1]

Melting Point 134-136 °C [2]

Solubility

Soluble in common organic

solvents such as ethanol,

dimethylformamide, and

dichloromethane.

[1]

¹H NMR (DMSO-d₆, 400 MHz)

δ (ppm)

3.99 (s, 2H), 6.68 (d, J = 6.0

Hz, 1H), 6.75 (d, J = 3.2 Hz,

2H), 6.87-6.90 (m, 1H), 8.78

(br. s, 1H)

[2]

ESI-MS m/z 149 (M+1) [2]

Synthesis of 3,4-Dihydro-1H-quinoxalin-2-one
The synthesis of 3,4-Dihydro-1H-quinoxalin-2-one can be achieved through various methods.

A common and effective protocol is the reaction of o-phenylenediamine with chloroacetic acid.

[2]

Experimental Protocol: Synthesis from o-
Phenylenediamine
Materials:
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o-phenylenediamine

Chloroacetic acid

Aqueous ammonia (33%)

Water

Procedure:

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is

prepared in water (80 mL).

Aqueous ammonia (33%, 10 mL) is added to the mixture.

The reaction mixture is heated to reflux for one hour.

Upon cooling, a light brown solid precipitates.

The precipitate is filtered under reduced pressure and dried at 110 °C to yield the final

product.

Yield: 83%

Biological Activities and Therapeutic Potential
The quinoxalinone scaffold is a "privileged" structure in medicinal chemistry, and 3,4-Dihydro-
1H-quinoxalin-2-one and its derivatives have been investigated for a range of biological

activities. These compounds have shown potential as anticancer, antimicrobial, and anti-

inflammatory agents.[2][3][4][5]

Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not

extensively reported, studies on its derivatives have demonstrated notable antibacterial activity.

The activity often varies based on the substituents on the quinoxalinone core.[1][2]
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Compound
Derivative

Bacterial Strains Activity Level Reference

Fluoro-substituted

derivatives (e.g., 5i,

5j)

Various bacterial

strains

Good to equipotent

activity
[1][2]

Methyl and methoxy

substituted derivatives

(e.g., 5a-5e)

Various bacterial

strains
Moderate activity [1][2]

Anticancer Activity
Derivatives of 3,4-Dihydro-1H-quinoxalin-2-one have been evaluated for their cytotoxic

effects against various cancer cell lines. The IC₅₀ values indicate the concentration of the

compound required to inhibit the growth of 50% of the cancer cells.

Compound
Derivative

Cancer Cell Line IC₅₀ (µM) Reference

Compound 10 HeLa 10.46 ± 0.82 [6]

Compound 11 HeLa 16.57 ± 0.48 [6]

Compound 5 HeLa >200 [6]

Compound 9 HeLa 19.11 ± 1.23 [6]

Cisplatin (Reference) HeLa 2.37 ± 0.28 [6]

Anti-inflammatory and Enzyme Inhibition Activity
Certain derivatives of 3,4-dihydro-2(1H)-quinoxalinone have been identified as inhibitors of

enzymes relevant to inflammation and other diseases. For instance, some derivatives have

shown inhibitory activity against α-glucosidase and have been investigated for their anti-

inflammatory properties.[5][6][7]
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Compound
Derivative

Target/Assay IC₅₀ (µM) or Activity Reference

Compound 10 α-glucosidase 52.54 ± 0.09 [6]

Compound 11 α-glucosidase 40.09 ± 0.49 [6]

Compound 7b
Carrageenan-induced

edema (in vivo)
41% inhibition [5]

Indomethacin

(Reference)

Carrageenan-induced

edema (in vivo)
47% inhibition [5]

Mechanism of Action and Signaling Pathway
Involvement
While the precise mechanisms of action for 3,4-Dihydro-1H-quinoxalin-2-one are still under

investigation, a significant body of research points towards the involvement of its derivatives in

modulating key signaling pathways implicated in disease.

Inhibition of JNK3 Signaling Pathway
Derivatives of 3,4-Dihydro-1H-quinoxalin-2-one have been identified as potent and selective

inhibitors of c-Jun N-terminal kinase 3 (JNK3).[8] The JNK signaling pathway is a critical

component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved

in cellular processes such as apoptosis, inflammation, and cytokine production.[9] The

inhibition of JNK3 by these derivatives suggests a potential therapeutic application in

neurodegenerative diseases, inflammation, and cancer.[8]

Below is a generalized representation of the JNK signaling pathway. It is important to note that

the direct interactions of 3,4-Dihydro-1H-quinoxalin-2-one with the components of this

pathway have not been fully elucidated and this diagram serves as a conceptual framework.
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JNK Signaling Pathway and Potential Inhibition

Conclusion
3,4-Dihydro-1H-quinoxalin-2-one is a versatile heterocyclic compound with a well-established

synthetic route and a promising profile of biological activities. While much of the quantitative

biological data is focused on its derivatives, the core structure represents a valuable scaffold

for the development of novel therapeutic agents, particularly in the areas of oncology, infectious

diseases, and inflammatory disorders. Further research into the specific mechanisms of action

and signaling pathway interactions of the parent compound is warranted to fully realize its

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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